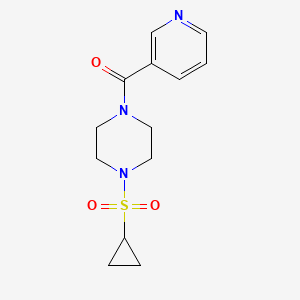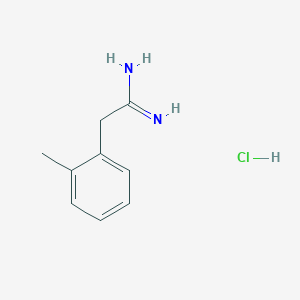
2-(2-Methylphenyl)ethanimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenyl)ethanimidamide hydrochloride is a chemical compound with the CAS Number: 22793-47-1 . It has a molecular weight of 184.67 . The IUPAC name for this compound is this compound . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12N2.ClH/c1-7-4-2-3-5-8(7)6-9(10)11;/h2-6H,10-11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 184.67 . The compound’s InChI code is1S/C9H12N2.ClH/c1-7-4-2-3-5-8(7)6-9(10)11;/h2-6H,10-11H2,1H3;1H .
Scientific Research Applications
Polymer Curing Mechanisms and Kinetics
One study explores the curing mechanisms and kinetics of diglycidyl ether of bisphenol A using various imidazole curing agents, including 2-methylimidazole (2-MI), revealing insights into the curing behavior influenced by steric versus inductive effects. This research could be valuable for developing advanced materials with tailored properties (Ooi, Cook, Simon, & Such, 2000).
Environmental Degradation of Pesticides
Another study examines the metabolic fate of methoxychlor, a pesticide, in the human intestinal gut by Eubacterium limosum, shedding light on potential environmental and health impacts of pesticide degradation products (Yim, Seo, Kang, Ahn, & Hur, 2008).
Metal Complexes Synthesis
Research on the synthesis of new vic-dioxime complexes, including derivatives involving ethanimidamide structures, highlights the potential of these compounds in coordination chemistry for creating novel metal complexes with specific electronic and structural properties (Canpolat & Kaya, 2005).
Corrosion Inhibition
Studies on the inhibitory effects of Schiff bases, including those related to ethanimidamide derivatives, on mild steel corrosion provide insights into their application in protecting materials against corrosive environments, which is crucial for industrial applications (Behpour, Ghoreishi, Soltani, Salavati‐Niasari, Hamadanian, & Gandomi, 2008).
High-Performance Polymers
Research on the synthesis of a hydroxyl diamine and its application in producing poly(hydroxyl imides) and polyimide–SiO2 hybrids demonstrates the role of such compounds in fabricating high-performance materials with enhanced thermal and optical properties, suitable for advanced technological applications (Wang, Lin, Chang, & Shih, 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(2-methylphenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-4-2-3-5-8(7)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOREPRHTJZHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2939640.png)
![Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2939642.png)
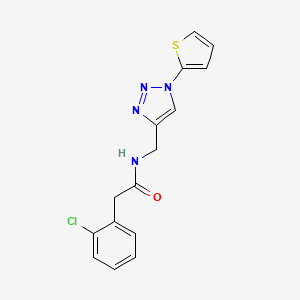
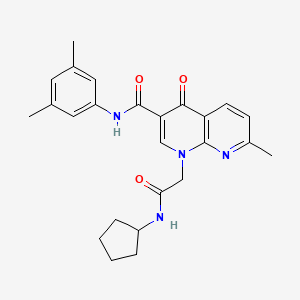
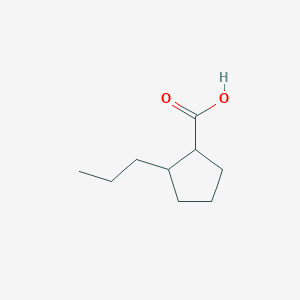

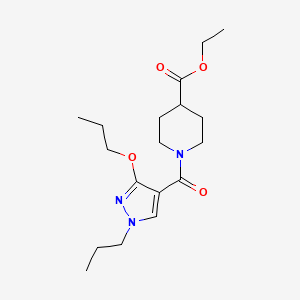
![(5E)-3-[(2,4-dinitrophenyl)amino]-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2939655.png)
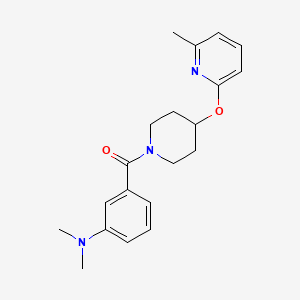
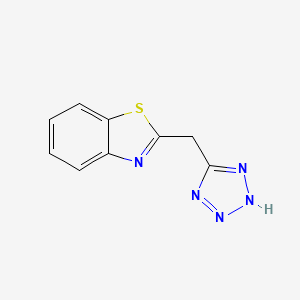
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2939659.png)
![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2939660.png)
![N-[4-(3-chloropropoxy)phenyl]acetamide](/img/structure/B2939662.png)
